molecular formula C18H11ClFN7O B267963 8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Katalognummer B267963
Molekulargewicht: 395.8 g/mol
InChI-Schlüssel: LZQOWZRVPHIALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

TAK-659 selectively binds to and inhibits the activity of BTK, a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of these pathways, resulting in apoptosis and growth inhibition of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 is primarily metabolized by CYP3A4 and does not significantly inhibit or induce CYP enzymes. TAK-659 has also been shown to have low potential for drug-drug interactions and does not affect the QT interval.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is highly selective for BTK and does not significantly inhibit other kinases, reducing the risk of off-target effects. TAK-659 has also demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development as a therapeutic agent. However, TAK-659 has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.

Zukünftige Richtungen

There are several future directions for the development and application of TAK-659. One potential area of research is the evaluation of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents. Another area of research is the identification of biomarkers that can predict response to TAK-659 and guide patient selection. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and develop strategies to overcome resistance. Finally, the clinical development of TAK-659 in various B-cell malignancies is ongoing, and the results of these trials will provide valuable insights into the efficacy and safety of this promising therapeutic agent.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the preparation of 4-chloroaniline and 4-fluoroaniline, which are then reacted with ethyl acetoacetate to form the corresponding ketones. The ketones are then cyclized to form the tricyclic core structure, which is further functionalized to introduce the necessary substituents. The final step involves the coupling of the tricyclic core with a suitable amine derivative to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis and growth inhibition of malignant B-cells.

Eigenschaften

Produktname

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molekularformel

C18H11ClFN7O

Molekulargewicht

395.8 g/mol

IUPAC-Name

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16,25-26H

InChI-Schlüssel

LZQOWZRVPHIALE-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

Kanonische SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.